molecular formula C21H26ClNO B13744731 Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride CAS No. 42882-44-0

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride

Cat. No.: B13744731
CAS No.: 42882-44-0
M. Wt: 343.9 g/mol
InChI Key: YWTPPBCTRBFSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride" features a benzocycloheptene core fused with an ethanone moiety. The benzocycloheptene system (a seven-membered bicyclic ring) is substituted at the 2-position with a ketone group and an amine-derived side chain. Specifically, the amino group is modified with methyl and benzyl (phenylmethyl) substituents, forming a tertiary amine structure. The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals.

Properties

CAS No.

42882-44-0

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

benzyl-methyl-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C21H25NO.ClH/c1-22(15-17-8-4-2-5-9-17)16-21(23)20-13-12-18-10-6-3-7-11-19(18)14-20;/h2,4-5,8-9,12-14H,3,6-7,10-11,15-16H2,1H3;1H

InChI Key

YWTPPBCTRBFSHK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC3=C(CCCCC3)C=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzocycloheptene ring system, which is then functionalized to introduce the ethanone moiety. The final step involves the introduction of the methyl(phenylmethyl)amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems and advanced analytical techniques ensures that the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Differences
Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride Not provided Not provided Not provided Target compound : Benzocycloheptene core, methyl-benzylamine substituent, hydrochloride salt.
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,α,α-trimethyl-, hydrochloride (1:1) 41635-33-0 C₁₆H₂₆ClN 267.84 Trimethylamine substituent instead of methyl-benzylamine; lacks ethanone moiety.
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-α,α-dimethyl-, hydrochloride 41635-31-8 Not provided Not provided Dimethylamine substituent; lacks benzyl and ethanone groups.
1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 122710-21-8 C₁₁H₁₃NO 175.23 Similar bicyclic ring but replaces ethanone with annulenone (cyclic ketone); primary amine.
Ethanone, 2-((1,1-dimethylethyl)(phenylmethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride 24085-08-3 C₂₀H₂₅ClNO₃ 363.88 tert-butyl instead of methyl on amine; additional hydroxyl and hydroxymethyl substituents.

Key Findings :

Amine Substituents: The target compound’s methyl-benzylamine group distinguishes it from analogs with simpler dimethyl or trimethyl amines (e.g., CAS 41635-33-0 and 41635-31-8). The benzyl group may enhance lipophilicity and receptor binding compared to alkyl-substituted analogs .

Core Structure: The benzocycloheptene ring is shared with CAS 41635-33-0 and 41635-31-8, but the ethanone moiety is absent in these analogs. The ketone group in the target compound could participate in hydrogen bonding or serve as a metabolic site . The annulenone derivative (CAS 122710-21-8) replaces the ethanone with a fused cyclic ketone, altering electronic properties and ring strain .

Salt Form and Solubility :

  • All listed compounds are hydrochloride salts, suggesting similar solubility profiles. However, the presence of polar groups (e.g., hydroxyl in CAS 24085-08-3) may further improve aqueous solubility compared to the target compound .

Synthetic Complexity: highlights synthetic routes for amine intermediates (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol), which may parallel the target compound’s synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.